3,4-Dibromo-5-iodotoluene
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Overview
Description
3,4-Dibromo-5-iodotoluene is an organic compound with the molecular formula C7H5Br2I It is a halogenated derivative of toluene, characterized by the presence of two bromine atoms and one iodine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-iodotoluene typically involves the halogenation of toluene derivatives. One common method is the bromination of 5-iodotoluene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-5-iodotoluene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or alkyl group.
Reduction Reactions: The compound can be reduced to form 3,4-dibromotoluene or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
Substitution Products: Various substituted toluenes depending on the nucleophile used.
Coupling Products: Biaryl compounds or alkylated toluenes.
Reduction Products: 3,4-dibromotoluene and other reduced derivatives.
Scientific Research Applications
3,4-Dibromo-5-iodotoluene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and advanced materials with specific properties.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-iodotoluene in chemical reactions involves the activation of the halogen atoms, making them susceptible to nucleophilic attack or coupling reactions. The presence of both bromine and iodine atoms allows for selective reactivity, enabling the formation of diverse products. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which can vary based on the context of its use.
Comparison with Similar Compounds
3,4-Dibromotoluene: Lacks the iodine atom, resulting in different reactivity and applications.
3,5-Dibromo-4-iodotoluene: Similar structure but with different positions of halogen atoms, leading to distinct chemical behavior.
4-Bromo-3-iodotoluene: Contains one bromine and one iodine atom, offering different reactivity patterns.
Uniqueness: 3,4-Dibromo-5-iodotoluene is unique due to the specific arrangement of bromine and iodine atoms, which imparts distinct reactivity and versatility in synthetic applications. Its ability to undergo selective substitution and coupling reactions makes it a valuable compound in organic synthesis and research.
Properties
IUPAC Name |
1,2-dibromo-3-iodo-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-5(8)7(9)6(10)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJHXACIHJBXCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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